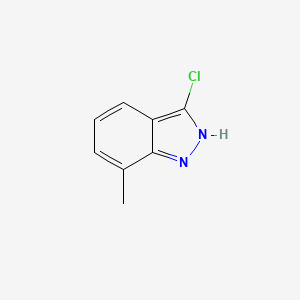

3-Chloro-7-methyl-1H-indazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloro-7-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-3-2-4-6-7(5)10-11-8(6)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAFALVMMUGIDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=C(NN=C12)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 7 Methyl 1h Indazole and Its Derivatives

Established Synthetic Routes for the Indazole Core Structure

The formation of the indazole ring system, a bicyclic heteroaromatic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, can be accomplished through several key synthetic strategies. chemicalbook.comresearchgate.net These methods often involve the formation of the crucial N-N bond and subsequent cyclization to yield the desired heterocyclic framework.

Cyclization Reactions of Appropriately Substituted Precursors

Cyclization reactions are a cornerstone of indazole synthesis, utilizing precursors that are primed to form the bicyclic system. One common approach involves the intramolecular cyclization of o-halobenzaldehydes or ketones with hydrazine (B178648). chemicalbook.com This method relies on the initial formation of a hydrazone intermediate, which then undergoes ring closure. A related strategy employs o-fluorobenzaldehydes and their O-methyloximes, which react with hydrazine to form indazoles, effectively preventing competing side reactions like the Wolf-Kishner reduction. nih.govresearchgate.netacs.org

Another significant cyclization method is the [3+2] cycloaddition of diazo compounds with arynes. organic-chemistry.org This approach provides a direct and efficient route to a wide array of substituted indazoles under mild conditions. organic-chemistry.org The reaction between readily available N-tosylhydrazones and arynes, which generates the diazo compound in situ, is a notable example of this strategy. organic-chemistry.org

Reductive cyclization of nitroaromatic compounds is also a well-established method. For instance, 2-nitrobenzylamines can be cyclized using reagents like SnCl2·2H2O to produce 2-aryl-2H-indazoles. thieme-connect.com The Cadogan cyclization, a classic method, involves the deoxygenation of nitroaromatics to generate a nitrene intermediate that cyclizes, though it often requires harsh conditions. nih.gov

| Cyclization Method | Precursors | Key Features |

| Hydrazine Condensation | o-Halobenzaldehydes/ketones | Forms hydrazone intermediate before cyclization. chemicalbook.com |

| O-Methyloxime Route | o-Fluorobenzaldehydes | Eliminates competitive Wolf-Kishner reduction. nih.govresearchgate.netacs.org |

| [3+2] Cycloaddition | Diazo compounds and arynes | Direct and efficient, proceeds under mild conditions. organic-chemistry.org |

| Reductive Cyclization | 2-Nitrobenzylamines | Utilizes reducing agents like SnCl2 to facilitate ring closure. thieme-connect.com |

| Cadogan Cyclization | Nitroaromatics | Involves nitrene generation, often requires harsh conditions. nih.gov |

Condensation Reactions

Condensation reactions are fundamental to many indazole syntheses, often serving as the initial step in a multi-step sequence. The reaction of o-fluorobenzonitriles with hydrazine hydrate (B1144303) is a practical method for producing 3-aminoindazoles. chemicalbook.comorganic-chemistry.org Similarly, the condensation of 2-hydroxybenzaldehydes or ketones with hydrazine hydrochloride can yield functionalized 1H-indazoles. chemicalbook.com

The use of o-fluorobenzaldehydes and their corresponding O-methyloximes in condensation reactions with hydrazine has proven to be a particularly effective and practical approach for the synthesis of indazoles. nih.govresearchgate.net This method is advantageous as it minimizes the formation of unwanted byproducts. nih.govresearchgate.net

Diazotization and Nitrosation Approaches for Indazole Formation

Diazotization of ortho-alkylanilines, such as o-toluidine (B26562), followed by cyclization is a classical and widely used method for preparing the 1H-indazole core. chemicalbook.comsci-hub.se This process involves the conversion of the primary amino group to a diazonium salt, which then undergoes intramolecular cyclization. sci-hub.se Similarly, diazotization of o-alkynylanilines provides a route to 3-substituted 1H-indazoles. chemicalbook.com

Nitrosation of N-acetyl derivatives of 2-alkylanilines offers an alternative pathway to indazoles. dicp.ac.cn This approach, often referred to as the Jacobsen modification, can be a practical route for large-scale preparations. researchgate.net Furthermore, the nitrosation of indoles can be optimized to produce 1H-indazole-3-carboxaldehydes, which are valuable intermediates for further functionalization. nih.gov A silver(I)-mediated intramolecular oxidative C–H amination has also been developed, which can proceed via a single electron transfer (SET) mechanism. acs.orgbohrium.com

| Approach | Precursor | Key Transformation |

| Diazotization | o-Alkylanilines (e.g., o-toluidine) | Formation of a diazonium salt followed by cyclization. chemicalbook.comsci-hub.se |

| Diazotization | o-Alkynylanilines | Yields 3-substituted 1H-indazoles. chemicalbook.com |

| Nitrosation | N-acetyl derivatives of 2-alkylanilines | An alternative to direct diazotization. dicp.ac.cn |

| Nitrosation | Indoles | Can be optimized to form 1H-indazole-3-carboxaldehydes. nih.gov |

| Oxidative C-H Amination | Arylhydrazones | Silver(I)-mediated intramolecular reaction. acs.orgbohrium.com |

Intramolecular Oxidative C-H Amination Strategies

Recent advancements in synthetic methodology have led to the development of intramolecular oxidative C-H amination reactions for indazole synthesis. These methods offer a more direct and atom-economical approach to forming the indazole ring. A notable example is the silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones. acs.orgbohrium.comnih.gov This reaction is efficient for synthesizing a variety of 3-substituted 1H-indazoles, including those with amide, ketone, and ester groups, which can be challenging to prepare using other methods. acs.orgnih.gov Mechanistic studies suggest that this transformation can proceed through a single electron transfer pathway mediated by the silver(I) oxidant. acs.orgbohrium.com

Targeted Synthesis of 3-Chloro-7-methyl-1H-indazole

The synthesis of the specific compound this compound requires a strategic selection of precursors and synthetic methods that allow for the introduction of the chloro and methyl substituents at the desired positions.

Design and Selection of Specific Precursors for this compound Synthesis

The synthesis of this compound would logically start from a precursor that already contains the 7-methyl group on the benzene ring. A suitable starting material would be a derivative of 2-methyl-3-nitroaniline (B147196) or a related compound. sci-hub.se For instance, the synthesis could begin with a substituted o-toluidine derivative. chemicalbook.com

One potential route involves the diazotization of 2,6-dimethylaniline, followed by a Sandmeyer-type reaction to introduce the chloro group, and subsequent cyclization. However, controlling the regioselectivity of the chlorination can be a challenge.

A more controlled approach would involve starting with a precursor where the methyl group is already in the correct position, such as 2-amino-3-methylbenzonitrile (B1366670) or 2-fluoro-3-methylbenzaldehyde (B1362394). The reaction of 2-fluoro-3-methylbenzaldehyde with hydrazine would yield 7-methyl-1H-indazole. chemicalbook.com Subsequent chlorination at the 3-position would then be required. The chlorination of 1H-indazole itself can lead to a mixture of products, but selective chlorination to yield 3-chloro-1H-indazole can be achieved using sodium hypochlorite. chemicalbook.com This selectivity could potentially be applied to the 7-methyl-1H-indazole intermediate.

Another plausible precursor is 3-chloro-1-methyl-1H-indazole-7-carbonitrile, which could potentially be converted to the target compound. molport.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of indazole derivatives often requires careful optimization of reaction conditions to maximize yield and control regioselectivity. For instance, in the synthesis of 1H-indazoles from o-fluorobenzaldehydes and tert-butyl carbazate (B1233558), a Box-Behnken design has been employed to optimize factors such as reaction temperature, residence time, and solvent amount, achieving yields over 85%. clockss.org It was found that a slight excess of tert-butyl carbazate is sufficient for the reaction. clockss.org

In the nitrosation of indoles to form 1H-indazole-3-carboxaldehydes, optimal conditions were identified as using 8 equivalents of sodium nitrite (B80452) and 2.7 equivalents of hydrochloric acid, with slow addition of the indole (B1671886) to the nitrosating mixture at 0°C. rsc.org This procedure significantly improved yields, especially for electron-rich indoles. rsc.org

For direct C-H arylation of indazole derivatives, palladium acetate (B1210297) has been used as a catalyst. researchgate.net The choice of ligand and solvent can dramatically influence the regioselectivity of the arylation, directing it to either the C3 or C7 position. researchgate.net Temperature is another critical parameter, with 100°C being identified as the optimal temperature for certain palladium-catalyzed arylations. researchgate.net

Large-Scale Synthesis Considerations and Process Development

Transitioning from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges, including the need for cost-effective, safe, and sustainable processes. For the synthesis of complex molecules like Ensitrelvir, which contains an indazole motif, a convergent synthetic approach is often preferred. This strategy involves the parallel synthesis of key fragments followed by their coupling, which can shorten manufacturing time. chemrxiv.org However, initial routes may suffer from low yields and the use of expensive or hazardous reagents, necessitating process development. chemrxiv.orgnih.gov

Key considerations in process development include:

Starting Material Selection: Utilizing inexpensive and readily available starting materials is crucial for economic viability. For example, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for Lenacapavir, was successfully achieved from the inexpensive 2,6-dichlorobenzonitrile. mdpi.com

Reaction Conditions: The development of mild and reliable reaction conditions is paramount. This may involve replacing harsh reagents with more benign alternatives and optimizing reaction parameters to improve yield and purity, thereby minimizing the need for extensive purification steps like column chromatography. nih.govmdpi.com

Crystallization and Purification: Direct crystallization from the reaction mixture can be a highly efficient purification method on a large scale, avoiding the need for chromatography. nih.gov

A practical and sustainable manufacturing process for a complex pharmaceutical containing an indazole core was established by developing scalable synthetic methods for the indazole, 1,2,4-triazole, and 1,3,5-triazinone fragments, followed by their convergent coupling. acs.org This highlights the importance of a holistic approach to process development that addresses all stages of the synthesis.

Derivatization and Functionalization Strategies of this compound

The this compound core is a versatile scaffold that allows for a wide range of derivatization and functionalization reactions, enabling the synthesis of a diverse library of compounds with potential applications in medicinal chemistry and materials science.

Substitution Reactions at Aromatic and Heteroaromatic Positions

The chlorine atom at the 3-position of the indazole ring is a key handle for nucleophilic substitution reactions. This allows for the introduction of various functional groups. For instance, the chlorine can be displaced by nucleophiles to generate new compounds with diverse functionalities.

Electrophilic substitution reactions, such as halogenation and nitration, can also be performed on the indazole ring, although the regioselectivity can be influenced by the existing substituents and reaction conditions. chemicalbook.com For example, chlorination of 1H-indazole in an acidic medium can lead to a mixture of chlorinated products, while selective chlorination at the 3-position can be achieved using sodium hypochlorite. chemicalbook.com

Cross-Coupling Reactions (e.g., Suzuki, Stille) at Substituted Indazoles

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of indazoles. The Suzuki-Miyaura coupling, in particular, has been widely used to introduce aryl and heteroaryl groups at various positions of the indazole ring. mobt3ath.commdpi.com For these reactions to be successful, the indazole nitrogen is often protected with groups like benzyl, tosyl, or Boc to prevent interference from the acidic N-H proton. mobt3ath.com However, recent reports have shown that unprotected N-H indazoles can undergo Suzuki-Miyaura coupling at the C-3 position, albeit with specialized and expensive catalyst systems. mobt3ath.com

The choice of palladium catalyst and reaction conditions is crucial for the success of these couplings. For instance, Pd(dppf)Cl₂ has been found to be an effective catalyst for the Suzuki coupling of 5-bromoindazoles with pyrrole- and thiophene-boronic acids. mdpi.com Multidirectional synthesis of substituted indazoles can be achieved through sequential iridium-catalyzed C-H borylation followed by Suzuki-Miyaura cross-coupling reactions. worktribe.com This allows for the selective introduction of different substituents at various positions of the indazole core. worktribe.com

Stille cross-coupling reactions have also been utilized for the synthesis of substituted indazoles, providing another avenue for C-C bond formation. researchgate.net

Formation of Diverse Heterocyclic Conjugates (e.g., pyrazoles, thiazoles, triazoles, oxazoles)

The functionalized indazole core can be used as a building block for the synthesis of more complex heterocyclic systems. For example, 3-chloro-1-methyl-1H-indazole can be reacted with amino acids, and the resulting products can be cyclized to form various heterocyclic derivatives. researchgate.net

1,3-Dipolar cycloaddition reactions are another effective strategy for constructing heterocyclic rings onto the indazole scaffold. The reaction of N-alkenyl or N-alkynyl indazoles with dipoles can lead to the formation of pyrazoles, isoxazoles, and other five-membered heterocycles. nih.gov For instance, the reaction of an N-propargyl-3-chloro-6-nitro-1H-indazole with azides can yield triazole derivatives. nih.gov The use of "click chemistry" has enabled the regioselective synthesis of 1,4-disubstituted triazoles in good yields. nih.gov

The reaction of indazole hydrazide derivatives with appropriate reagents can also lead to the formation of pyrazoles, thiazoles, and oxazoles. researchgate.net

Functionalization of the N-H Position and Nitrogen Alkylation

The N-H position of the indazole ring is readily functionalized through alkylation reactions. Direct alkylation of 1H-indazoles typically yields a mixture of N1- and N2-substituted products. nih.gov The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base used, the solvent, and the substituents on the indazole ring. nih.govresearchgate.net

For example, high N1-selectivity has been observed in the alkylation of certain electron-deficient indazoles using sodium hydride in THF. nih.gov Conversely, the presence of a C-7 electron-withdrawing group can favor N2-alkylation. researchgate.net Density functional theory (DFT) calculations have been used to understand the mechanistic basis for this regioselectivity, suggesting that chelation mechanisms can favor N1-substitution in the presence of certain metal cations, while other non-covalent interactions can drive N2-product formation. nih.gov

The use of trialkyl orthoformates in the presence of an acid catalyst has been reported as a method for the regioselective N2-alkylation of indazoles. connectjournals.com

Below is a table summarizing various synthetic transformations of the indazole core:

| Reaction Type | Position(s) | Reagents and Conditions | Product Type |

| Nucleophilic Substitution | C3 | Various nucleophiles | C3-functionalized indazoles |

| Suzuki-Miyaura Coupling | C3, C5, C7 | Aryl/heteroaryl boronic acids, Pd catalyst, base | Aryl/heteroaryl substituted indazoles |

| 1,3-Dipolar Cycloaddition | N1 (with subsequent cyclization) | Dipolarophiles and dipoles | Fused heterocyclic systems (e.g., triazoles, isoxazoles) |

| N-Alkylation | N1, N2 | Alkyl halides, base | N1- and N2-alkylated indazoles |

Chemical Reactivity and Mechanistic Studies of 3 Chloro 7 Methyl 1h Indazole

Electrophilic Aromatic Substitution on the Indazole Ring System

The indazole ring is an aromatic system capable of undergoing electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents and the inherent reactivity of the indazole nucleus. The pyrazole (B372694) portion of the ring system is generally considered electron-rich. vulcanchem.com In 3-Chloro-7-methyl-1H-indazole, the 7-methyl group is an activating, ortho-, para-directing group, while the C-3 chloro atom is a deactivating, ortho-, para-director.

Detailed studies on the electrophilic substitution of this compound are not extensively documented in the provided search results. However, inferences can be drawn from related systems. For instance, nitration of 7-nitro-1H-indazole has been shown to yield 3,7-dinitro-1H-indazole, indicating the C-3 position is susceptible to electrophilic attack. chim.it In the case of this compound, this position is already substituted. The directing effects of the methyl and chloro groups, along with the electronic nature of the fused rings, would likely direct incoming electrophiles to the C-4 or C-6 positions of the benzene (B151609) ring. For example, studies on 3-chloro-7-(trifluoromethyl)-1H-indazole suggest that electrophilic substitutions like nitration are directed to the 4- or 5-positions. Given that the methyl group at C-7 is activating, substitution at the ortho-position (C-6) or para-position (C-4) would be electronically favored.

Nucleophilic Substitution Reactions Involving the Chlorine Atom at C-3

The chlorine atom at the C-3 position is an excellent handle for introducing a wide variety of functional groups via nucleophilic substitution and, more commonly, transition-metal-catalyzed cross-coupling reactions. chemimpex.com This reactivity makes 3-chloroindazoles valuable building blocks in medicinal chemistry and materials science. chemimpex.com

Palladium-catalyzed cross-coupling reactions are particularly effective for functionalizing the C-3 position. These methods have become indispensable tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 3-chloroindazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. It is a powerful method for forming new C-C bonds, allowing for the introduction of aryl or vinyl substituents. While specific examples for this compound are not detailed, the reaction is widely applied to 3-haloindazoles. For instance, unprotected 3-iodoindazoles readily undergo Suzuki coupling with pinacol (B44631) vinyl boronate. nih.gov The differential reactivity between halogens can also be exploited for sequential couplings. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the 3-chloroindazole with primary or secondary amines. vulcanchem.comacs.org This is a key method for synthesizing 3-aminoindazole derivatives, which are important pharmacophores.

Heck Coupling: The Heck reaction allows for the vinylation of the C-3 position by coupling the 3-chloroindazole with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.org This reaction has been successfully applied to 3-bromoindazoles to produce 3-vinylindazoles. beilstein-journals.org

Sonogashira Coupling: This reaction introduces alkynyl substituents at the C-3 position through a palladium/copper-catalyzed coupling with a terminal alkyne. vulcanchem.com

The table below summarizes representative cross-coupling reactions applicable to the C-3 position of haloindazoles.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | C-C |

| Buchwald-Hartwig Amination | R₂NH | Pd catalyst, ligand, base | C-N |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | C-C (vinyl) |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, base | C-C (alkynyl) |

Oxidation and Reduction Pathways of the Indazole Nucleus and its Substituents

The indazole core and its substituents can undergo various oxidation and reduction reactions, allowing for further functionalization. smolecule.com

Oxidation: The indazole ring itself or the methyl group at C-7 can be targeted for oxidation. ambeed.com Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used. smolecule.com Oxidation of the 7-methyl group would yield 3-chloro-1H-indazole-7-carboxylic acid, a transformation that can be useful for introducing new functional groups or modifying the electronic properties of the molecule. The indazole ring can also be oxidized under specific conditions, though this can sometimes lead to ring-opening or complex product mixtures. ambeed.com

Reduction: Reduction reactions can modify substituents or the heterocyclic ring itself. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). smolecule.com While this compound does not have easily reducible groups like a nitro function, the indazole ring can be reduced under certain catalytic hydrogenation conditions, although this often requires harsh conditions and can affect other functional groups. The chloro group at C-3 can also be removed via reductive dehalogenation, for example, using hydrogen gas with a palladium catalyst, to yield 7-methyl-1H-indazole. vulcanchem.com

| Reaction Type | Reagent (Typical) | Potential Product from this compound |

| Oxidation of Methyl Group | KMnO₄ | 3-Chloro-1H-indazole-7-carboxylic acid |

| Reductive Dehalogenation | H₂, Pd/C | 7-Methyl-1H-indazole |

Regioselectivity and Stereoselectivity in Derivatization Reactions

A critical aspect of indazole chemistry is controlling the regioselectivity of reactions, particularly N-alkylation. Indazoles exist as two tautomers, 1H- and 2H-indazole, with the 1H tautomer being thermodynamically more stable. beilstein-journals.orgresearchgate.netnih.gov Alkylation of an N-unsubstituted indazole typically yields a mixture of N1 and N2 substituted products. researchgate.netbeilstein-journals.org

The ratio of N1 to N2 products is highly dependent on the reaction conditions, including the base, solvent, and electrophile used. beilstein-journals.org For example, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, using sodium hydride in DMF resulted in a mixture of N1 and N2 products. beilstein-journals.org However, highly regioselective methods have been developed. Studies have shown that using cesium carbonate (Cs₂CO₃) in dioxane can favor the N1 product, while other conditions can favor the N2 product. beilstein-journals.orgbeilstein-journals.org Density Functional Theory (DFT) calculations suggest that the formation of the N1-product with cesium is driven by a chelation mechanism involving the base and a substituent on the indazole, while other non-covalent interactions drive the formation of the N2-product. beilstein-journals.orgbeilstein-journals.org For this compound, the specific regioselectivity of N-alkylation would need experimental determination, but it is expected to be highly condition-dependent.

Stereoselectivity becomes important when creating chiral centers. For instance, a copper-hydride catalyzed C3-allylation of N-protected indazole electrophiles has been shown to proceed with high enantioselectivity, creating a C3-quaternary chiral center. mit.edu

| Condition | Expected Major Product | Rationale/Mechanism |

| NaH in DMF | Mixture of N1 and N2 isomers | Conventional conditions often lead to poor selectivity. beilstein-journals.org |

| Cs₂CO₃ in dioxane at 90°C | N1-alkylated product | DFT suggests a chelation-controlled mechanism favors N1 substitution. beilstein-journals.orgbeilstein-journals.org |

Kinetic and Thermodynamic Aspects of Indazole Transformations

The reactivity and selectivity of indazole transformations are governed by kinetic and thermodynamic factors. The tautomeric equilibrium between 1H- and 2H-indazoles is a fundamental thermodynamic consideration. The 1H-indazole is generally the more stable tautomer. beilstein-journals.orgnih.gov

Kinetic versus thermodynamic control plays a crucial role in the N-alkylation of indazoles. The N1 and N2 anions of the indazole have different nucleophilicities, and the stability of the resulting products can differ, leading to complex product distributions that can be manipulated by reaction time and temperature.

DFT calculations are a powerful tool for elucidating these aspects. By calculating the energies of reactants, intermediates, transition states, and products, researchers can predict reaction pathways and understand the origins of regioselectivity. beilstein-journals.orgbeilstein-journals.org For example, calculations of N1 and N2 partial charges and Fukui indices can help predict the most likely site of electrophilic attack (alkylation). beilstein-journals.org Such studies have revealed that for certain substituted indazoles, the N1-product is thermodynamically favored, and specific conditions (like the use of Cs₂CO₃) can lower the kinetic barrier to its formation. beilstein-journals.org While specific kinetic or thermodynamic values for this compound are not available in the search results, these computational approaches provide a framework for understanding its reactivity.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including 3-Chloro-7-methyl-1H-indazole. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

¹H NMR spectroscopy provides precise information about the number, connectivity, and chemical environment of hydrogen atoms within the molecule. For this compound, the aromatic protons and the methyl group protons exhibit characteristic chemical shifts. The aromatic protons typically resonate in the downfield region of the spectrum, while the methyl protons appear further upfield. The specific chemical shifts and coupling patterns are crucial for confirming the substitution pattern on the indazole ring.

Aromatic Protons: The protons on the benzene (B151609) ring portion of the indazole will show distinct signals, influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating nature of the methyl group. Their splitting patterns (e.g., doublets, triplets) reveal their adjacency to other protons.

Methyl Protons: The three protons of the methyl group at the 7-position will typically appear as a singlet, as they are not coupled to any adjacent protons.

NH Proton: The proton attached to the nitrogen atom of the indazole ring will also produce a signal, which can sometimes be broad and its position can be solvent-dependent.

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 7.0 - 8.0 | m |

| Methyl (CH₃) | ~2.5 | s |

| NH | Variable, often broad | s (br) |

| Table 1: Representative ¹H NMR data for this compound. |

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

Aromatic and Heterocyclic Carbons: The carbon atoms of the benzene and pyrazole (B372694) rings will resonate in the aromatic region of the spectrum. The carbon atom bonded to the chlorine (C3) will be significantly influenced by the halogen's electronegativity.

Methyl Carbon: The carbon atom of the methyl group will appear at a characteristic upfield chemical shift.

| Carbon | Typical Chemical Shift (δ, ppm) |

| Aromatic/Heterocyclic C | 110 - 150 |

| C-Cl | Variable, influenced by other substituents |

| Methyl (CH₃) | ~15 - 25 |

| Table 2: Representative ¹³C NMR data for this compound. |

¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms within the indazole ring system. acs.org The chemical shifts of the nitrogen signals provide valuable information about their hybridization state and involvement in the heterocyclic ring. scispace.com This technique can help to distinguish between the two nitrogen atoms in the pyrazole portion of the molecule and confirm their chemical environment. acs.orgscispace.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of protons within the aromatic ring system. scribd.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons. scribd.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. scribd.com It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different parts of the molecule, such as the attachment of the methyl group to the C7 position. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the regiochemistry of the substituents on the indazole ring by observing through-space interactions between, for example, the methyl protons and a nearby aromatic proton.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H Stretching: A peak in the region of 3100-3500 cm⁻¹ corresponding to the N-H bond of the indazole ring.

C-H Stretching: Signals in the 2850-3100 cm⁻¹ range, corresponding to the aromatic and methyl C-H bonds.

C=C and C=N Stretching: Absorptions in the 1450-1650 cm⁻¹ region, characteristic of the aromatic and heterocyclic rings.

C-Cl Stretching: A band in the fingerprint region, typically below 800 cm⁻¹, which can be indicative of the carbon-chlorine bond.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch | 3100 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C / C=N Stretch | 1450 - 1650 |

| C-Cl Stretch | < 800 |

| Table 3: Expected Infrared (IR) absorption bands for this compound. |

X-ray Crystallography for Solid-State Structural Determination

For the broader class of substituted indazoles, X-ray crystallography has been extensively used to resolve their molecular structures. nih.govnih.goviucr.orgiucr.org These studies typically reveal a nearly planar indazole ring system. nih.govnih.gov The data obtained from a single-crystal X-ray diffraction experiment includes the crystal system, space group, and unit cell dimensions.

While X-ray crystallography is a standard method for the structural analysis of indazole derivatives, specific crystallographic data for this compound (CAS No: 1239737-86-0) are not publicly available in the searched resources. However, a hypothetical data table for such an analysis would typically include the parameters shown below, based on analyses of closely related compounds. nih.govnih.goviucr.orgiucr.org

Table 1: Representative Crystal Data and Structure Refinement Parameters for an Indazole Derivative. (Note: This table is illustrative and not based on experimental data for this compound.)

| Parameter | Value |

|---|---|

| Empirical formula | C₈H₇ClN₂ |

| Formula weight | 166.61 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (Mg/m³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. The results are used to verify the empirical formula of a synthesized compound, providing a crucial check on its elemental composition and purity. thermofisher.com

For this compound, which has the molecular formula C₈H₇ClN₂, the theoretical elemental composition can be calculated from its atomic constituents and molecular weight (166.61 g/mol ). chemsrc.com Experimental values obtained from elemental analysis are then compared against these theoretical percentages. A close correlation between the experimental and theoretical values confirms that the synthesized compound has the expected elemental makeup.

Specific experimental results from an elemental analysis of this compound are not detailed in the available literature. However, the expected theoretical values are presented in the table below.

Table 2: Theoretical Elemental Composition of this compound.

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.01 | 57.67% |

| Hydrogen | H | 1.01 | 4.23% |

| Chlorine | Cl | 35.45 | 21.28% |

| Nitrogen | N | 14.01 | 16.81% |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of indazole derivatives. These methods provide insights into the molecule's stability, electronic distribution, and reactivity. DFT calculations have been employed to investigate the mechanisms of reactions involving substituted indazoles, such as regioselective alkylations. beilstein-journals.orgnih.gov Natural Bond Orbital (NBO) analyses, a feature of these calculations, can determine partial charges on atoms, which helps in predicting sites susceptible to nucleophilic or electrophilic attack. beilstein-journals.orgnih.gov For instance, in a study on methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations were used to evaluate the N1 and N2 partial charges and Fukui indices to support the observed reaction pathways. beilstein-journals.orgnih.gov

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical stability and reactivity. multidisciplinaryjournals.com The energy of the HOMO is related to the molecule's ionization potential (electron-donating ability), while the LUMO energy corresponds to its electron affinity (electron-accepting ability). multidisciplinaryjournals.com The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. dergipark.org.tr While specific DFT data for 3-Chloro-7-methyl-1H-indazole is not detailed in the available literature, the principles are demonstrated through calculations on analogous structures.

Table 1: Calculated Physicochemical and Electronic Properties for Related Indazole Compounds This table presents data for related indazole derivatives to illustrate the types of parameters obtained from computational chemistry calculations.

| Compound | Property | Value | Source |

| Methyl 5-chloro-1H-indazole-7-carboxylate | TPSA | 54.98 Ų | chemscene.com |

| LogP | 2.0029 | chemscene.com | |

| 4-Chloro-7-methyl-1H-indazole | TPSA | 28.68 Ų | ambeed.com |

| LogP (iLOGP) | 1.45 | ambeed.com | |

| 3-Chloro-7-fluoro-1H-indazole | TPSA | 28.7 Ų | nih.gov |

| LogP (XLogP3) | 2.6 | nih.gov |

Molecular Docking Studies for Ligand-Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme, providing insights into potential biological activity. jmchemsci.com Studies on closely related indazole derivatives have demonstrated the utility of this approach. For example, derivatives of 3-chloro-6-nitro-1H-indazole were investigated as potential antileishmanial agents through molecular docking. nih.govtandfonline.com

In that study, the compounds were docked into the active site of Leishmania infantum trypanothione (B104310) reductase (TryR), a critical enzyme for the parasite's survival. nih.govtandfonline.com The docking simulations, performed with software like Autodock 4.0, predicted the binding modes and affinities of the indazole derivatives. nih.govtandfonline.com The results showed that the active compounds formed stable complexes within the enzyme's binding pocket, engaging in a network of hydrophobic and hydrophilic interactions. nih.gov Such studies are crucial for understanding the structure-activity relationship and guiding the design of more potent inhibitors. nih.gov

Table 2: Molecular Docking Results for 3-chloro-6-nitro-1H-indazole Derivatives against L. infantum TryR This table summarizes experimental activity data which is often correlated with docking scores in such studies.

| Compound | Modification | IC₅₀ against L. infantum (µM) | Source |

| 4 | Isoxazoline derivative | 5.53 | nih.gov |

| 5 | Isoxazole (B147169) derivative | 4 | nih.gov |

| 11 | Triazole derivative | 6 | nih.gov |

| 13 | Triazole derivative | 110 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that correlates the chemical structure of compounds with their biological activity. mdpi.com By developing mathematical models, QSAR can predict the activity of new, untested compounds. mdpi.comresearchgate.net The process involves calculating molecular descriptors (physicochemical properties or structural features) and using statistical methods to build a predictive model. mdpi.com

For indazole derivatives, QSAR studies have been performed to predict their potential as anticancer agents. researchgate.net In one study, 2D and 3D-QSAR models were developed for a series of indazole derivatives as inhibitors of Tyrosine Threonine Kinase (TTK), a target in cancer therapy. researchgate.net The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (r²), and internal (q²) and external (pred_r²) cross-validation coefficients. researchgate.net A robust model can then be used to screen virtual libraries of compounds, including novel structures like this compound, to prioritize them for synthesis and biological testing. researchgate.net These analyses often reveal that properties like lipophilicity are key drivers for biological activity. nih.gov

Table 3: Statistical Parameters for a 2D-QSAR Model of Indazole Derivatives as TTK Inhibitors

| Parameter | Value | Significance | Source |

| r² | 0.9512 | High correlation between descriptors and activity | researchgate.net |

| q² | 0.8998 | Good internal predictive ability | researchgate.net |

| pred_r² | 0.8661 | Good external predictive ability | researchgate.net |

Conformational Analysis and Tautomerism Studies of 1H-Indazole

The indazole ring system can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. nih.gov The most common forms are the 1H-indazole and 2H-indazole tautomers. nih.govresearchgate.net Theoretical calculations and experimental data consistently show that the 1H-tautomer, which has a benzenoid structure, is thermodynamically more stable than the 2H-tautomer, which has a quinonoid character. beilstein-journals.orgnih.govnih.govnih.gov

Quantum chemical calculations have been used to quantify this energy difference. For the parent indazole molecule, calculations at the MP2/cc-pVTZ level indicate the 1H-tautomer is more stable by 13.6 kJ mol⁻¹. researchgate.net Other theoretical methods have produced similar results, reinforcing the predominance of the 1H form in the gas phase and in solution. nih.govresearchgate.net The presence of substituents and the nature of the solvent can influence the tautomeric equilibrium, but the 1H form is generally favored for N-unsubstituted indazoles. nih.govresearchgate.net The 3H-indazole tautomer is rarely observed as it lacks heteroaromatic character. nih.gov

Table 4: Calculated Relative Stability of Indazole Tautomers

| Method | Energy Difference (1H vs. 2H) | Reference |

| MP2/cc-pVTZ | 1H is more stable by 13.6 kJ mol⁻¹ | researchgate.net |

| MP2/6-31G | 1H is more stable by 17.2 kJ mol⁻¹ | researchgate.net |

| B3LYP/6-31G | 1H is more stable by 21.4 kJ mol⁻¹ | researchgate.net |

| G2 | 1H is more stable by 20.3 kJ mol⁻¹ | researchgate.net |

Simulation of Reaction Mechanisms and Transition State Analysis

Theoretical simulations are invaluable for understanding the detailed mechanisms of chemical reactions, including identifying intermediates and transition states. DFT calculations can map out the potential energy surface of a reaction, allowing for the determination of activation energies and reaction pathways. beilstein-journals.orgnih.gov

This approach has been applied to study the regioselective N-alkylation of substituted indazoles. beilstein-journals.orgnih.gov By calculating the energies of different transition states, researchers can explain why a reaction favors N1-alkylation over N2-alkylation under specific conditions. beilstein-journals.orgnih.gov For example, DFT calculations suggested that a chelation mechanism involving a cesium ion favors the formation of N1-substituted products, while other non-covalent interactions drive the formation of the N2-isomer. beilstein-journals.orgnih.gov Similarly, the mechanism of the addition of indazoles to formaldehyde (B43269) has been investigated using DFT calculations to provide a sound basis for the experimental observations. acs.org These computational insights are crucial for optimizing reaction conditions and designing selective synthetic routes for compounds like this compound.

Pre Clinical Biological Activity and Mechanism of Action Studies

In Vitro Efficacy Against Pathogenic Organisms

The versatility of the indazole scaffold has prompted investigations into its efficacy against various pathogenic organisms.

The indazole core is a key feature in many compounds evaluated for antimicrobial activity nih.govnih.gov. Research on various 3-methyl-1H-indazole derivatives has demonstrated activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria hep.com.cnplu.mx. One study identified 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole as the most effective among the synthesized series against these bacterial strains hep.com.cnplu.mx. Similarly, other indazole derivatives have shown inhibitory activity against bacterial species like Staphylococcus aureus and Enterococcus faecalis nih.gov. These findings underscore the potential of the indazole framework as a source for new antibacterial agents nih.gov.

Indazole derivatives have also been recognized for their potential antifungal properties nih.govnih.govnih.gov. In vitro studies on certain N-methyl-3-aryl indazoles revealed activity against the fungal strain Candida albicans nih.gov. The broader class of azole compounds, to which indazoles belong, is well-established in the development of antifungal agents mdpi.com. While specific data on 3-Chloro-7-methyl-1H-indazole is not detailed, the consistent antifungal activity observed in various analogs suggests that this scaffold is a promising area for further investigation in mycology.

Significant antileishmanial activity has been observed in derivatives of 3-chloro-1H-indazole. A study focused on 3-chloro-6-nitro-1H-indazole derivatives tested their efficacy against three Leishmania species: L. infantum, L. tropica, and L. major nih.gov. The results, measured by the 50% inhibitory concentration (IC50), indicated that the activity was species-dependent. Several derivatives exhibited strong to moderate activity against L. infantum, while efficacy against L. tropica and L. major was more limited nih.gov. The most potent compound in this series demonstrated an IC50 value of 8.90 µM against L. infantum nih.gov. These findings highlight that chloro-substituted indazoles are promising leads for the development of new antileishmanial drugs nih.govtandfonline.comnih.gov.

| Derivative of 3-chloro-6-nitro-1H-indazole | Leishmania infantum IC50 (µM) | Leishmania tropica IC50 (µM) | Leishmania major IC50 (µM) |

| Compound 4 | 10.80 | > 50 | > 50 |

| Compound 5 | 8.90 | > 50 | > 50 |

| Compound 11 | 18.01 | 45.10 | > 50 |

| Compound 13 | 11.50 | 38.90 | 20.10 |

| Miltefosine (Control) | 15.50 | 17.50 | 25.10 |

| Data sourced from a study on 3-chloro-6-nitro-1H-indazole derivatives nih.gov. |

Anticancer Research in Cellular Models

The indazole scaffold is a core component of several FDA-approved small molecule anticancer drugs, making its derivatives a subject of intense research in oncology rsc.orgnih.gov.

Numerous studies have demonstrated the potent antiproliferative activity of indazole derivatives across a variety of human cancer cell lines rsc.orgnih.govmdpi.com. For instance, a series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory effects on lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cells nih.govmdpi.com. One lead compound from this series displayed a promising IC50 value of 5.15 µM against the K562 cell line nih.gov. Another study on a different set of indazole derivatives identified a compound with potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 µM rsc.org. Furthermore, indazol-pyrimidine hybrids have shown strong cytotoxic effects against breast (MCF-7), lung (A549), and colon (Caco-2) cancer cells, with some derivatives showing greater activity than the reference drug Staurosporine mdpi.com.

| Indazole Derivative | Cell Line | IC50 (µM) |

| Compound 6o (1H-indazole-3-amine derivative) | K562 (Leukemia) | 5.15 |

| Compound 6o (1H-indazole-3-amine derivative) | A549 (Lung) | > 10 |

| Compound 6o (1H-indazole-3-amine derivative) | PC-3 (Prostate) | > 10 |

| Compound 6o (1H-indazole-3-amine derivative) | Hep-G2 (Hepatoma) | > 10 |

| Compound 2f (Indazole derivative) | 4T1 (Breast) | 0.23 |

| Compound 5f (Indazol-pyrimidine hybrid) | MCF-7 (Breast) | 1.858 |

| Compound 5f (Indazol-pyrimidine hybrid) | A549 (Lung) | 3.628 |

| Compound 5f (Indazol-pyrimidine hybrid) | Caco-2 (Colon) | 1.056 |

| Data compiled from studies on various indazole derivatives rsc.orgnih.govmdpi.com. |

Beyond inhibiting proliferation, certain indazole derivatives actively induce programmed cell death, or apoptosis, in cancer cells rsc.orgnih.gov. In studies involving the 4T1 breast cancer cell line, a lead indazole compound was shown to promote apoptosis in a dose-dependent manner rsc.orgnih.gov. This was associated with the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2 rsc.orgnih.gov. This mechanism suggests that the compound triggers apoptosis via the intrinsic mitochondrial pathway rsc.orgnih.gov. Similarly, research on 1H-indazole-3-amine derivatives confirmed that a lead compound induced apoptosis in K562 leukemia cells, with total apoptosis rates increasing from 9.64% to 37.72% as the concentration was increased nih.gov. The mechanism may involve the inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway nih.gov.

Enzyme Inhibition (e.g., Kinases, Calcium-Release Activated Calcium Channels)

The indazole scaffold is a prominent feature in a variety of enzyme inhibitors. Derivatives of this compound have been investigated for their ability to inhibit several classes of enzymes, including kinases and ion channels, which are crucial in cellular signaling.

Kinase Inhibition: Indazole derivatives are recognized as effective kinase inhibitors, primarily by competing with ATP for its binding site on the enzyme. The indazole core is a key pharmacophore in the development of inhibitors for both tyrosine kinases and serine/threonine kinases. nih.gov Several anticancer drugs, including axitinib and pazopanib, feature an indazole moiety. nih.govmdpi.com

Research into related structures has highlighted specific kinase targets:

MAPKAP Kinases: 3-substituted indazole compounds have been developed to inhibit or modulate the activity of MAPKAP kinases, particularly MAPKAP-K2. google.com

Glycogen Synthase Kinase-3 (GSK-3): 1H-indazole-3-carboxamide derivatives have been identified as potential inhibitors of human GSK-3β, binding to its ATP-binding site. nih.gov The presence of a methoxy group at the 5-position of the indazole ring was found to be important for high potency in some series. nih.gov

Akt (Protein Kinase B): The serine/threonine kinase Akt is a key node in cellular growth and survival signaling. ucsf.edu Indazole-based compounds have been synthesized as analog-sensitive Akt inhibitors. ucsf.edu

PI3K/AKT/mTOR Pathway: 3-amino-1H-indazole derivatives have been synthesized as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in tumor cells. nih.gov

Calcium-Release Activated Calcium (CRAC) Channel Inhibition: Indazole-3-carboxamides, which are structurally related to this compound, have been identified as potent blockers of the highly calcium-selective Calcium-Release Activated Calcium (CRAC) channels. nih.govnih.gov These channels are critical for controlling mast cell functions and T lymphocyte activation. nih.govresearchgate.net Structure-activity relationship (SAR) studies have demonstrated that the specific regiochemistry of the 3-carboxamide linker is crucial for inhibitory activity. nih.govresearchgate.net For instance, one study found that an indazole-3-carboxamide derivative actively inhibited calcium influx with a sub-micromolar IC50, whereas its reverse amide isomer was inactive. nih.govresearchgate.net

Other Enzyme Inhibition: Derivatives of 3-chloro-1H-indazole have also shown inhibitory activity against other metabolic enzymes:

Thymidine Phosphorylase and α-Glucosidase: Novel 3-chloro-1H-indazole-based 1,3,4-thiadiazole derivatives have demonstrated potent dual inhibition of thymidine phosphorylase and α-glucosidase, with some compounds showing higher activity than the standard inhibitors. researchgate.net Similarly, indazole-endowed thiadiazole hybrids have been evaluated as dual inhibitors of these enzymes. nih.gov

α-Amylase and α-Glucosidase: A series of chloro-1H-indazole-based fused triazole-thiadiazole analogs were evaluated for their antidiabetic potential via inhibition of α-amylase and α-glucosidase, with several analogs showing superior inhibitory activity compared to the standard drug, Acarbose. researchgate.net

Table 1: Inhibitory Activity of Selected Indazole Derivatives against Various Enzymes

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 1H-Indazole-3-carboxamides | Glycogen Synthase Kinase-3 (GSK-3) | A derivative with a methoxy group at the 5-position showed an IC50 of 0.35 µM. | nih.gov |

| Indazole-3-carboxamides | Calcium-Release Activated Calcium (CRAC) Channels | A potent blocker demonstrated an IC50 of 0.67 µM for calcium influx inhibition. | nih.gov |

| 3-Chloro-1H-indazole-based 1,3,4-thiadiazoles | Thymidine Phosphorylase | The most active compound had an IC50 of 4.70 ± 1.34 µM. | researchgate.net |

| 3-Chloro-1H-indazole-based 1,3,4-thiadiazoles | α-Glucosidase | The most active compound had an IC50 of 1.38 ± 0.46 µM. | researchgate.net |

| Chloro-1H-indazole-based triazole-thiadiazoles | α-Amylase | The most potent analog exhibited an IC50 value of 1.17 ± 1.32 µM. | researchgate.net |

| Chloro-1H-indazole-based triazole-thiadiazoles | α-Glucosidase | The most potent analog exhibited an IC50 value of 1.73 ± 0.19 µM. | researchgate.net |

Anti-inflammatory Response and Modulatory Effects

The indazole core is present in compounds with significant anti-inflammatory and immunomodulatory properties. mdpi.comnih.gov These effects are often linked to the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.

A close analog, 3-Chloro-7-methoxy-1-methyl-1H-indazole, has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme directly implicated in inflammatory responses. evitachem.com The inhibition of COX-2 leads to a reduced production of pro-inflammatory mediators like prostaglandins. evitachem.com

Furthermore, the ability of indazole-3-carboxamides to block CRAC channels in mast cells is directly tied to an anti-inflammatory effect. nih.govnih.gov Mast cell activation, a critical event in allergic and inflammatory responses, is controlled by calcium influx through CRAC channels. nih.gov By inhibiting these channels, indazole derivatives can stabilize mast cells and prevent the release of pre-stored pro-inflammatory mediators, such as β-hexosaminidase and tumor necrosis factor-α (TNF-α). nih.govresearchgate.net

Other Investigated Biological Activities (e.g., antidiabetic, antitubercular, antimalarial, anthelmintic, diuretic, herbicide, growth inhibitors)

The versatile indazole scaffold has been explored for a wide range of other biological activities.

Antidiabetic: As mentioned previously, chloro-1H-indazole derivatives have been synthesized and evaluated as inhibitors of α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism. researchgate.netnih.govresearchgate.net Their ability to inhibit these enzymes suggests a potential therapeutic application in managing diabetes. researchgate.netresearchgate.net

Antitubercular: The indazole nucleus is found in compounds with a broad spectrum of pharmacological activities, including antitubercular effects. nih.gov While direct studies on this compound are limited, research on related heterocyclic systems provides insight. For example, studies on substituted indolizines, which also feature a nitrogen-containing bicyclic system, have identified compounds with significant inhibitory activity against both H37Rv and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis. nih.govnih.govresearchgate.net

Antimalarial: The indazole scaffold is present in numerous compounds with a wide range of pharmacological activities, including antimalarial properties. nih.gov

Growth Inhibitors: Indazole derivatives have been investigated as growth inhibitors in various contexts. In agriculture, a series of 3-aryl-1H-indazoles were found to be growth inhibitors of root and shoot lengths of wheat and sorghum, particularly at high concentrations. researchgate.net In oncology, indazole derivatives are widely explored for their antitumor and antiproliferative activities. mdpi.comnih.govnih.gov For example, 1H-indazole-3-amine derivatives have shown potent inhibitory effects against various human cancer cell lines. nih.gov

Elucidation of Molecular Mechanisms of Action and Target Identification

Understanding the molecular interactions between indazole derivatives and their biological targets is key to elucidating their mechanism of action.

Interaction with Specific Enzymes and Protein Binding Sites

Interaction with Kinases: The primary mechanism of kinase inhibition by indazole derivatives involves binding to the ATP-binding site, thus preventing the phosphorylation of substrate proteins. For GSK-3β, molecular modeling has shown that 1H-indazole-3-carboxamide derivatives bind to the enzyme's ATP pocket. nih.gov

Interaction with CRAC Channels: The mechanism of CRAC channel inhibition by indazole-3-carboxamides is believed to involve direct interaction with the channel's pore-forming Orai proteins. researchgate.net SAR studies have underscored the importance of the amide linker's specific regiochemistry for effective binding and channel blocking. nih.govresearchgate.net

Interaction with Other Enzymes: Molecular docking studies have provided insights into the binding modes of indazole derivatives with other enzymes. For thymidine phosphorylase and α-glucosidase, favorable binding interactions, including strong hydrogen bonds with amino acids in the active sites, are believed to be responsible for the observed inhibition. researchgate.netresearchgate.net In silico studies of potential antitubercular compounds have suggested favorable interactions with target enzymes such as CYP121 and DNA GyrB ATPase. nih.govnih.govresearchgate.net

Modulation of Cellular Signal Transduction Pathways

The biological effects of this compound and its analogs are a direct result of their ability to modulate key cellular signaling pathways.

Calcium Signaling: By blocking CRAC channels, indazole-3-carboxamides prevent the sustained influx of calcium required for the activation of downstream signaling cascades. nih.govresearchgate.net In T-lymphocytes, this inhibition prevents the activation of the transcription factor "nuclear factor of activated T cells" (NFAT) and subsequent cytokine production, which are critical steps in the immune response. researchgate.net

PI3K/AKT/mTOR Pathway: This pathway is fundamental to regulating cell growth, proliferation, and survival. nih.gov 3-amino-1H-indazole derivatives have been shown to inhibit this pathway in tumor cells. nih.gov Mechanistic studies revealed that this inhibition can lead to G2/M phase cell cycle arrest and induce apoptosis by regulating proteins such as Cyclin B1 and members of the Bcl-2 family. nih.gov Furthermore, inhibition of this pathway can decrease the migration and invasion of cancer cells. nih.gov

Applications in Medicinal Chemistry and Materials Science Research

Role as Building Blocks and Intermediates in Organic Synthesis

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be used to build ligands for a diverse range of biological targets. researchgate.netnih.govmdpi.com As a substituted indazole, 3-Chloro-7-methyl-1H-indazole serves as a crucial intermediate, providing a reactive handle for chemists to introduce further complexity and functionality.

The chlorine atom at the 3-position of the indazole ring is a key functional group that allows for a variety of subsequent chemical transformations, particularly nucleophilic substitution reactions. This reactivity enables chemists to use this compound as a starting material to construct more elaborate molecules and diverse heterocyclic systems.

For instance, similar chloro-indazole cores are used in cycloaddition reactions to create new fused heterocyclic systems. Research on 3-chloro-6-nitro-1H-indazole has shown its utility in forming novel triazole and isoxazole (B147169) derivatives, demonstrating a pathway for expanding the chemical space around the indazole scaffold. nih.gov This principle of using the chloro-substituent as a reactive site is directly applicable to the synthesis of derivatives from this compound for creating libraries of complex molecules. The general synthetic utility of indazoles is well-established, with numerous methods developed for their synthesis and subsequent functionalization. organic-chemistry.orgsamipubco.com

Table 1: Examples of Heterocyclic Systems Synthesized from Indazole Precursors This table is for illustrative purposes based on the synthetic potential of the indazole scaffold.

| Starting Material Class | Reaction Type | Resulting Heterocycle | Potential Application |

|---|---|---|---|

| Chloro-Indazole | Nucleophilic Substitution | Amino-Indazole | Pharmaceutical Intermediate |

| Chloro-Indazole | Cycloaddition | Triazolo-Indazole | Medicinal Chemistry |

| Indazole Carboxylic Acid | Amide Coupling | Indazole-Thiadiazole | Anticonvulsant Agents researchgate.net |

The indazole core is present in numerous compounds with a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties. nih.govmdpi.com Consequently, derivatives of this compound are valuable as starting points for the development of new therapeutic agents. By modifying the structure, medicinal chemists can optimize a compound's activity against a specific biological target.

The indazole scaffold is a key component in many clinically approved drugs and investigational compounds that target protein kinases, which are crucial regulators of cell signaling. researchgate.netnih.gov For example, Linifanib is a potent tyrosine kinase receptor inhibitor containing a 3-aminoindazole core used to suppress tumor growth. nih.gov Similarly, the anti-HIV drug Lenacapavir uses a substituted 3-aminoindazole, 7-bromo-4-chloro-1H-indazol-3-amine, as a critical intermediate in its synthesis. nih.govchemrxiv.org

Derivatives synthesized from chloro-indazoles have also shown promise as antileishmanial agents, acting as inhibitors for the parasite's trypanothione (B104310) reductase enzyme. nih.gov Furthermore, research into 1H-indazole-3-carboxamide derivatives has led to the identification of compounds with potential as cannabinoid (CB1) receptor agonists for treating conditions like pain and arthritis. google.com These examples underscore the importance of substituted indazoles like this compound in generating lead structures for diverse drug discovery programs. nih.govnih.gov

Table 2: Selected Indazole-Based Drugs and Clinical Candidates

| Drug/Compound Name | Therapeutic Area | Target/Mechanism of Action |

|---|---|---|

| Pazopanib | Oncology | Multi-targeted Tyrosine Kinase Inhibitor researchgate.net |

| Linifanib | Oncology | Tyrosine Kinase Receptor Inhibitor nih.gov |

| Lenacapavir | Antiviral (HIV) | Capsid Inhibitor nih.govchemrxiv.org |

Contribution to Agrochemical Research

The biological activity of indazole derivatives is not limited to human medicine; it extends to the field of agriculture. Research has shown that compounds incorporating the indazole structure can possess potent fungicidal, insecticidal, and miticidal properties. googleapis.com The development of novel agrochemicals is crucial for crop protection and managing resistance to existing treatments. googleapis.comgoogle.com

Patents describe various indazole compounds for these applications, highlighting their potential to control a range of agricultural pests. googleapis.com Furthermore, specific esters and carboxamide derivatives of 1H-indazole-3-carboxylic acid have been shown to exhibit plant growth regulating activity. googleapis.com This dual utility in pest control and growth regulation makes the indazole scaffold an interesting target for agrochemical development. This compound can serve as a key intermediate for synthesizing new proprietary compounds to be screened for these valuable agrochemical properties.

Potential in Functionalized Polymers and Advanced Materials Development

Beyond life sciences, heterocyclic compounds like this compound are explored as building blocks for advanced materials. The imidazole (B134444) ring, a related heterocyclic structure, is known for its role in polymers used for biological and material science applications due to its ability to participate in hydrogen bonding and electrostatic interactions. elsevierpure.com

While specific research on polymers derived directly from this compound is not widespread, its classification as a heterocyclic building block by chemical suppliers suggests its potential use in materials science. Such compounds are often investigated for incorporation into functionalized polymers, organic light-emitting diodes (OLEDs), and metal-organic frameworks (MOFs). The stable, aromatic nature of the indazole ring, combined with the reactive chlorine atom allowing for covalent linkage into a polymer backbone or as a pendant group, makes it a candidate for creating materials with tailored electronic, optical, or thermal properties.

Future Perspectives and Research Directions for 3 Chloro 7 Methyl 1h Indazole

Development of Novel and Sustainable Synthetic Methodologies

The advancement of novel and sustainable synthetic routes is paramount for the efficient and environmentally conscious production of 3-chloro-7-methyl-1H-indazole and its derivatives. Current synthetic strategies for indazoles often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of green chemistry approaches.

Key areas of exploration include:

Catalytic C-H Functionalization: Direct functionalization of the indazole core via transition-metal catalysis presents an atom-economical approach to introduce diverse substituents, minimizing the need for pre-functionalized starting materials.

One-Pot Reactions: Designing multi-component reactions where starting materials react in a single vessel to form the desired product can significantly improve efficiency and reduce purification steps.

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, enhance safety, and allow for easier scalability of synthetic processes.

Bio-catalysis: Employing enzymes as catalysts can lead to highly selective transformations under mild conditions, contributing to more sustainable synthetic pathways.

Application of Advanced Spectroscopic Techniques for Deeper Structural Insights

A thorough understanding of the three-dimensional structure of this compound and its interactions with biological targets is crucial for rational drug design. While standard spectroscopic techniques like NMR and mass spectrometry are fundamental for characterization, advanced methods can provide deeper insights.

Future research should leverage:

X-ray Crystallography: Obtaining single-crystal X-ray structures of this compound and its analogs, particularly when co-crystallized with target proteins, can reveal precise binding modes and key intermolecular interactions.

Advanced NMR Techniques: Two-dimensional and multi-dimensional NMR spectroscopy, including NOESY and ROESY, can elucidate through-space interactions and provide information on the conformational dynamics of the molecule in solution.

Computational Spectroscopy: Combining experimental data with quantum chemical calculations can aid in the accurate assignment of spectroscopic signals and provide a more detailed understanding of the electronic structure and properties of the molecule.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design and optimization of new drug candidates.

For this compound, AI and ML can be applied to:

Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel analogs based on their chemical structures.

Virtual Screening: Utilize machine learning algorithms to screen large virtual libraries of compounds to identify those with a high probability of binding to a specific biological target.

De Novo Drug Design: Employ generative models to design novel indazole derivatives with desired pharmacological properties from scratch.

ADMET Prediction: Use in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process.

Exploration of New Biological Targets and Undiscovered Mechanisms of Action

The indazole scaffold is known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in inflammatory and infectious diseases. nih.govnih.gov However, the specific biological targets and mechanisms of action for this compound remain largely unexplored.

Future research should focus on:

Target Identification: Employing techniques such as chemical proteomics and affinity-based chromatography to identify the specific protein targets of this compound within a cellular context.

Phenotypic Screening: Conducting high-throughput screening in various disease models to uncover novel therapeutic applications beyond the currently known activities of the indazole class.

Mechanism of Action Studies: Utilizing a combination of biochemical, cellular, and in vivo assays to elucidate the precise molecular mechanisms by which this compound exerts its biological effects. This could involve investigating its impact on signaling pathways, gene expression, and protein-protein interactions. The diverse pharmacological activities of indazole derivatives, ranging from anticancer to anti-inflammatory and antimicrobial, suggest that a broad screening approach could yield unexpected and valuable findings. nih.govnih.govresearchgate.net

Rational Design and Synthesis of Next-Generation Indazole Analogs for Enhanced Efficacy and Selectivity

Building upon the knowledge gained from the aforementioned research directions, the rational design and synthesis of next-generation analogs of this compound will be crucial for developing drug candidates with improved therapeutic profiles. A systematic approach to understanding the structure-activity relationships (SAR) will be key.

This will involve:

Systematic Structural Modifications: Synthesizing a library of analogs with modifications at various positions of the indazole ring and the chloro and methyl substituents to probe the impact on biological activity, selectivity, and pharmacokinetic properties. For example, the regiochemistry of substituents on the indazole ring has been shown to be critical for activity in other indazole series. nih.gov

Structure-Based Drug Design: Using the three-dimensional structures of target proteins to design analogs that can form more potent and selective interactions with the active site.

Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds based on the this compound scaffold.

Multi-target Drug Design: Intentionally designing analogs that can modulate multiple biological targets simultaneously, which could be beneficial for treating complex diseases.

By systematically pursuing these future perspectives, the scientific community can unlock the full potential of this compound, paving the way for the development of novel and effective therapies for a range of human diseases.

常见问题

Q. What are the common synthetic routes for 3-Chloro-7-methyl-1H-indazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A typical synthesis involves cyclization of precursors such as 2-chloro-7-methylaniline derivatives. Palladium or copper catalysts (e.g., Pd/C or CuI) can facilitate cross-coupling reactions to introduce substituents . Optimizing reaction conditions—such as solvent choice (e.g., DMF or THF), temperature (80–120°C), and catalyst loading—can improve yields. For example, cyclocondensation with methyl isocyanide under basic conditions has been effective for analogous indazoles . Continuous flow reactors may enhance reproducibility and scalability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Methodological Answer :

- 1H/13C NMR : Identify substituent positions via characteristic shifts (e.g., methyl groups at ~2.5 ppm, aromatic protons at 7–8 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]+ for C8H7ClN2: 167.03) and fragmentation patterns .

- FT-IR : Detect functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for indazole rings) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies may arise from impurities or structural variations. Implement:

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

- Structural Confirmation : Single-crystal X-ray diffraction (via SHELXL ) or 2D NMR (e.g., HSQC, HMBC) to verify regiochemistry .

- Batch Comparison : Replicate synthesis protocols from conflicting studies to isolate variables (e.g., solvent purity, reaction time) .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density-Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., electrophilic substitution at the indazole ring) .

- Molecular Dynamics (MD) : Simulate solvation effects in biological systems (e.g., water/DMSO mixtures) .

- Docking Studies : Use software like AutoDock to model interactions with target enzymes (e.g., kinases) and guide SAR exploration .

Q. How can SHELX software be applied in the structural analysis of this compound crystals?

- Methodological Answer :

- Data Processing : Use WinGX for data reduction and ORTEP for visualization of anisotropic displacement ellipsoids .

- Structure Solution : SHELXD for phase determination via Patterson methods .

- Refinement : SHELXL for least-squares refinement, incorporating restraints for thermal motion and hydrogen bonding . Validate with R-factor convergence (<5%) and Fourier difference maps .

Q. What strategies can be employed to study the structure-activity relationships (SAR) of this compound derivatives in drug discovery?

- Methodological Answer :

- Derivatization : Introduce substituents (e.g., nitro, amino groups) at positions 4 or 5 via Buchwald-Hartwig amination .

- Biological Assays : Test inhibitory activity against target enzymes (e.g., COX-2) using fluorescence-based assays .

- Meta-Analysis : Compare logP, pKa, and steric parameters (e.g., TPSA) across derivatives to correlate physicochemical properties with activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic data for this compound polymorphs?

- Methodological Answer :

- Polymorph Screening : Recrystallize from solvents (e.g., ethanol, ethyl acetate) and compare unit cell parameters via SCXRD .

- Thermal Analysis : Use DSC/TGA to identify phase transitions and validate stability .

- Validation Tools : Cross-check CIF files with checkCIF (IUCr) to resolve symmetry or displacement errors .

Notes

- Methodological Focus : Answers emphasize reproducible protocols, analytical validation, and computational integration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.